molecular formula C25H42O4 B12819652 methyl (4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

methyl (4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

Cat. No.: B12819652
M. Wt: 406.6 g/mol
InChI Key: BWDRDVHYVJQWBO-UHFFFAOYSA-N
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Description

Cholan-24-oic acid, 3,6-dihydroxy-, methyl ester, (3alpha,5beta,6alpha)- is a bile acid derivative. This compound is a secondary bile acid, which means it is formed by the bacterial action on primary bile acids in the intestines. It is known for its ability to inhibit the formation of bile acid and dissolve fat, making it useful in reducing blood cholesterol and triglyceride levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cholan-24-oic acid, 3,6-dihydroxy-, methyl ester, (3alpha,5beta,6alpha)- typically involves the extraction of bile acids from natural sources such as pig bile. The crude bile acid is then subjected to a series of chemical reactions to obtain the desired compound. One common method involves dissolving the crude bile acid in ethyl acetate, followed by decolorization using activated carbon. The solution is then filtered, and the residue is further processed to obtain the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. The crude bile acid is first extracted from animal sources, followed by purification using solvents and activated carbon. The purified bile acid is then subjected to esterification reactions to obtain the methyl ester form. The final product is purified and crystallized to achieve the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions

Cholan-24-oic acid, 3,6-dihydroxy-, methyl ester, (3alpha,5beta,6alpha)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of ketones or carboxylic acids, while reduction reactions can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives of the original compound .

Scientific Research Applications

Cholan-24-oic acid, 3,6-dihydroxy-, methyl ester, (3alpha,5beta,6alpha)- has several scientific research applications:

Mechanism of Action

The mechanism of action of cholan-24-oic acid, 3,6-dihydroxy-, methyl ester, (3alpha,5beta,6alpha)- involves its ability to inhibit the formation of bile acids and dissolve fats. This leads to a reduction in blood cholesterol and triglyceride levels. The compound stimulates the secretion of bile, which helps in the digestion and absorption of fats and fat-soluble vitamins. It also has anti-inflammatory properties, which contribute to its therapeutic effects in treating respiratory infections and inflammatory conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cholan-24-oic acid, 3,6-dihydroxy-, methyl ester, (3alpha,5beta,6alpha)- is unique due to its specific hydroxylation pattern and its ability to inhibit bile acid formation and dissolve fats. This makes it particularly effective in reducing blood cholesterol and triglyceride levels and in treating hyperlipidemia and atherosclerosis .

Properties

IUPAC Name

methyl 4-(3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42O4/c1-15(5-8-23(28)29-4)18-6-7-19-17-14-22(27)21-13-16(26)9-11-25(21,3)20(17)10-12-24(18,19)2/h15-22,26-27H,5-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDRDVHYVJQWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80863039
Record name Methyl 3,6-dihydroxycholan-24-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80863039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2868-48-6
Record name Cholan-24-oic acid, 3,6-dihydroxy-, methyl ester, (3α,5β,6α)
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